3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-4-2-6(8(11)13)12-5-3-7(9)10-12/h3,5-6H,2,4H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYOKROKOBQHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with 1-methylpyrrolidin-2-one under specific conditions. The reaction may require the use of catalysts or specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Modifications :
- Pyrrolidinone vs. Imidazolidinone: The compound 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one (C₈H₁₃N₅O) replaces the pyrrolidinone ring with an imidazolidinone, introducing an additional nitrogen atom.
Substituent Variations :
- Amino-Pyrazole Positioning: In trans-4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one (C₁₆H₁₈FN₅O), the pyrazole is substituted with a fluorophenyl group, increasing hydrophobicity and steric bulk compared to the simpler 3-amino-pyrazole substituent in the target compound .
- Chlorophenyl Substitution: 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride (C₁₁H₁₃ClN₂O·HCl) features a chlorophenyl group instead of pyrazole, significantly altering electronic properties and biological target affinity .
Research Findings and Challenges
- Crystallographic Data: The compound 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1) highlights the structural versatility of pyrrolidinone-pyrazole hybrids, though its synthesis requires precise control over diazenyl group positioning .
- Solvent Role : 1-Methylpyrrolidin-2-one is frequently used as a high-boiling solvent in Ullmann couplings, but its residual presence in final products remains a purification challenge .
Biological Activity
3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound that combines a pyrazole ring with a pyrrolidinone moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 171.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Structural Characteristics
The unique structure of this compound contributes to its diverse biological activities. The presence of both the pyrazole and pyrrolidinone rings allows for interactions with various biological targets, making it a valuable candidate for drug development.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 171.20 g/mol |
| Structural Features | Pyrazole and pyrrolidinone rings |
Pharmacological Properties
Research indicates that compounds containing pyrazole rings exhibit a wide range of pharmacological effects. Notably, this compound has been studied for its potential to inhibit specific enzymes or receptors involved in various biological processes. Its biological activities can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, similar to other pyrazole derivatives known for their antitumor properties .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential as an anti-inflammatory agent .
- Analgesic Properties : Research indicates potential analgesic effects, which are common among pyrazole derivatives .
The mechanism of action of this compound involves interactions with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways remain under investigation, but the structural features suggest possible interactions with protein kinases or other enzyme systems involved in disease processes.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:
- Antiproliferative Effects : A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cell lines such as non-small cell lung cancer (NSCLC) models . While specific data on this compound is limited, its structural similarity suggests comparable activity.
- Enzyme Inhibition : Research on pyrazole-containing drugs has shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways . This suggests that this compound may also exhibit similar inhibitory effects.
Q & A
Q. What are the recommended synthetic routes for 3-(3-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one?
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution or coupling strategies. For example:
- Pyrazole activation : React 3-amino-1H-pyrazole with a chlorinated pyrrolidinone derivative (e.g., 1-methylpyrrolidin-2-one) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to facilitate ring closure .
- Optimization : Adjust reaction temperatures (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loadings (e.g., CuI for Ullmann-type couplings) to improve yields. Monitor progress via thin-layer chromatography (TLC) or HPLC .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrrolidinone carbonyl at ~170 ppm, pyrazole NH₂ signals) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What are the key structural features influencing its reactivity in medicinal chemistry applications?
The compound’s reactivity is governed by:
- Amino-pyrazole moiety : Participates in hydrogen bonding (e.g., with kinase ATP pockets) and serves as a nucleophile in alkylation/acylation reactions .
- Pyrrolidinone ring : The lactam group enhances solubility and stabilizes conformation via intramolecular H-bonding. Methyl substitution reduces steric hindrance for derivatization .
Advanced Research Questions
Q. How can crystallographic ambiguities in derivatives be resolved using modern refinement tools?
- Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve electron density maps. For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine overlapping lattices .
- Refinement strategies : Apply restraints for disordered moieties (e.g., flexible pyrrolidinone rings) and validate with R-factor convergence (<5%). Use Olex2 for graphical model manipulation .
Q. What strategies mitigate batch-to-batch variability in multi-step syntheses?
- Process optimization : Implement Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent ratios).
- In-line analytics : Use FTIR or ReactIR to track intermediate formation in real time, reducing off-pathway byproducts .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate high-purity batches .
Q. How can contradictory bioactivity data across assay systems be addressed?
- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), cell line viability (e.g., HEK293 vs. CHO), and incubation times .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability tests (MTT assay) to confirm mechanism-specific activity .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., serum protein binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
